

The Mitochondrial Pyruvate Carrier Inhibitor JXL069: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

JXL069 is a potent and selective small-molecule inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By blocking this critical step in cellular metabolism, **JXL069** induces a metabolic shift from mitochondrial respiration towards glycolysis. This mechanism has garnered significant interest for its therapeutic potential, particularly in the field of regenerative medicine for its ability to activate dormant hair follicle stem cells and in oncology for its potential to exploit the metabolic vulnerabilities of cancer cells. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **JXL069**, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

JXL069, with the IUPAC name (2E)-3-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-cyano-2-propenoic acid, is a synthetic compound developed through structure-activity relationship studies of MPC inhibitors.[1] Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identity and Physicochemical Properties of **JXL069**



Property	Value	Reference
IUPAC Name	(2E)-3-[1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-cyano-2-propenoic acid	[2]
CAS Number	2260696-63-5	[2]
Chemical Formula	C20H11F6N3O2	[2][3]
Molecular Weight	439.32 g/mol	[3][4]
SMILES	O=C(O)/C(C#N)=C/c1cn(Cc2c c(C(F)(F)F)cc(C(F) (F)F)c2)c2nccc12	[3]
Appearance	Solid	N/A
Solubility	Soluble in DMSO	[4]
Storage	Store at -20°C for long-term storage.	[4][5]

Biological Activity and Mechanism of Action

JXL069 is a highly potent inhibitor of the mitochondrial pyruvate carrier (MPC). The MPC is a heterodimeric protein complex, composed of MPC1 and MPC2 subunits, located in the inner mitochondrial membrane. It facilitates the transport of pyruvate, the end product of glycolysis, into the mitochondrial matrix, where it is converted to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[6]

By inhibiting the MPC, **JXL069** blocks the entry of pyruvate into the mitochondria, forcing a metabolic reprogramming of the cell.[6] This inhibition leads to an accumulation of pyruvate in the cytosol, which is then preferentially converted to lactate by lactate dehydrogenase (LDH). [1] This shift from aerobic respiration to glycolysis is a key aspect of **JXL069**'s biological activity.

The increased production of lactate has been identified as a critical signaling event in the activation of dormant hair follicle stem cells.[1] This discovery has positioned **JXL069** and other



MPC inhibitors as promising therapeutic agents for androgenetic alopecia (hair loss).[2]

Table 2: In Vitro Biological Activity of JXL069

Assay	Value	Reference
MPC Inhibition (IC50)	42.8 nM	[5][7]
MPC1/2-mediated pyruvate transport (IC50)	~0.53 μM	[4][7]
EC ₅₀ in reducing mitochondrial oxygen consumption	~1–2 μM (cell type dependent)	[4]

Signaling Pathway

The mechanism of action of **JXL069** involves the direct inhibition of the mitochondrial pyruvate carrier, leading to a cascade of metabolic changes that ultimately influence cellular function. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of **JXL069**.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **JXL069**.

Pyruvate-Fueled Oxygen Consumption Rate (OCR) Assay in Permeabilized Cells

This assay directly measures the inhibitory effect of **JXL069** on mitochondrial pyruvate carrier function.

- I. Cell Preparation and Permeabilization:
- Seed cells (e.g., MCF10A) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.



- On the day of the assay, wash the cells with pre-warmed mitochondrial assay solution (MAS) (e.g., containing 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1.0 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2).
- Permeabilize the cells by adding MAS containing a low concentration of a gentle
 permeabilizing agent (e.g., digitonin or saponin) and incubate for a short period (e.g., 5-10
 minutes). The optimal concentration of the permeabilizing agent should be determined
 empirically for each cell line to ensure plasma membrane permeabilization without damaging
 the mitochondrial membranes.

II. Seahorse XF Assay:

- Following permeabilization, wash the cells with MAS to remove the permeabilizing agent.
- Add fresh, pre-warmed MAS containing the respiratory substrates pyruvate (e.g., 5-10 mM) and malate (e.g., 2-5 mM) to the wells.
- Place the cell culture microplate into the Seahorse XF Analyzer and equilibrate.
- Measure the basal oxygen consumption rate (OCR).
- Inject JXL069 at various concentrations to determine the dose-dependent inhibition of pyruvate-driven respiration.
- As a control, inject other mitochondrial inhibitors such as rotenone/antimycin A to measure non-mitochondrial oxygen consumption.

III. Data Analysis:

- Normalize the OCR data to the cell number or protein concentration in each well.
- Calculate the percentage of inhibition of pyruvate-fueled OCR at each concentration of JXL069.
- Determine the IC₅₀ value by fitting the dose-response curve to a suitable pharmacological model.



Cell-Based Lactate Production Assay

This assay provides an indirect measure of MPC inhibition by quantifying the increase in lactate production.

I. Cell Culture and Treatment:

- Seed cells in a suitable culture plate (e.g., 96-well plate) and allow them to adhere.
- Treat the cells with various concentrations of **JXL069** or vehicle control (e.g., DMSO) in fresh culture medium.
- Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the accumulation of lactate in the culture medium.

II. Lactate Measurement:

- Collect the cell culture supernatant.
- Measure the lactate concentration in the supernatant using a commercially available lactate
 assay kit (e.g., colorimetric or fluorometric). These kits typically utilize lactate oxidase or
 lactate dehydrogenase to generate a detectable signal proportional to the lactate
 concentration.
- Follow the manufacturer's instructions for the specific lactate assay kit being used. This will
 generally involve preparing a standard curve with known lactate concentrations and
 incubating the samples with the reaction mixture before measuring the absorbance or
 fluorescence.

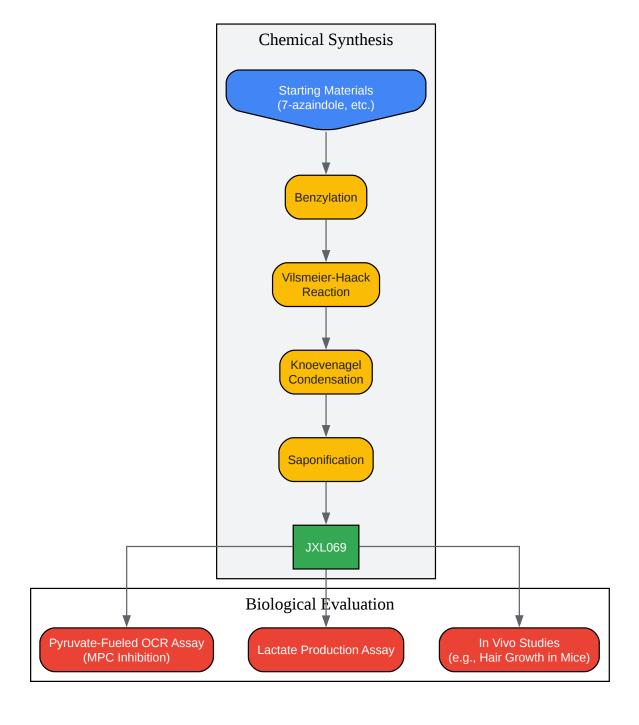
III. Data Analysis:

- Normalize the lactate concentration to the cell number or protein concentration to account for differences in cell proliferation.
- Calculate the fold-change in lactate production in JXL069-treated cells compared to the vehicle-treated control cells.



Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of **JXL069**.





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Caption: General workflow for **JXL069** synthesis and evaluation.

Conclusion

JXL069 is a valuable research tool for studying the role of the mitochondrial pyruvate carrier in cellular metabolism and signaling. Its potent and selective inhibitory activity makes it a lead compound for the development of novel therapeutics targeting metabolic pathways in various diseases, including hair loss and cancer. The experimental protocols and workflows provided in this guide offer a foundation for researchers to further investigate the properties and applications of this promising molecule.

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